benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate
Overview
Description
Benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate is a chemical compound with the CAS Number: 57355-13-2 and a linear formula of C11H15N3O3 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable in fields like pharmaceuticals and organic chemistry.
Molecular Structure Analysis
The molecular structure of benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate is represented by the linear formula C11H15N3O3 . Unfortunately, the search results do not provide a detailed structural analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate include its molecular formula (C11H15N3O3), and it is a solid at 20°C . Further details about its melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Molecular Conformation and Crystal Structure
- Benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate and its derivatives exhibit specific molecular conformations, such as U-shaped structures and varying dihedral angles between the benzene rings and the carbamate groups. These conformations are crucial for understanding the molecule's interactions and stability (Pinheiro et al., 2010); (Tiekink et al., 2011).
Synthesis and Chemical Reactions
- The compound is involved in various synthesis processes, including Schiff and Mannich bases synthesis with isatin derivatives and Grignard additions for selective synthesis (Bekircan & Bektaş, 2008); (Saksena et al., 2004).
Chemical Transformations
- Benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate plays a role in chemical transformations such as aminotellurinylation of olefins and the synthesis of novel compounds with potential antimicrobial properties (Hu et al., 1987); (Kumari et al., 2019).
Potential Applications in Medicinal Chemistry
- Its derivatives have been explored for their potential applications in medicinal chemistry, including the synthesis of antimitotic agents and novel compounds with potential biological activities (Temple, 1990); (Mruthyunjayaswamy & Basavarajaiah, 2009).
Chemical Properties and Stability
- Research on benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate also involves studying its chemical properties and stability, which are essential for its practical applications in chemistry and related fields (Rumi et al., 2009).
Safety And Hazards
properties
IUPAC Name |
benzyl N-[(2R)-1-hydrazinyl-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(10(15)14-12)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORTSCBVGBQMJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate | |
CAS RN |
57355-13-2 | |
Record name | benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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